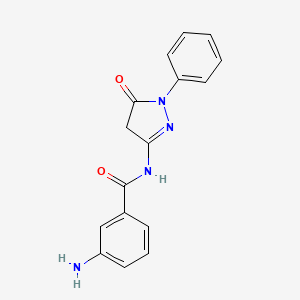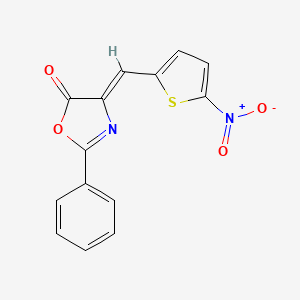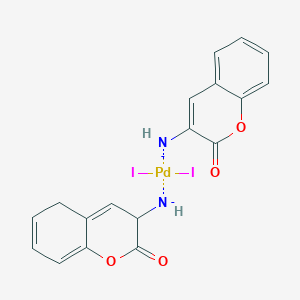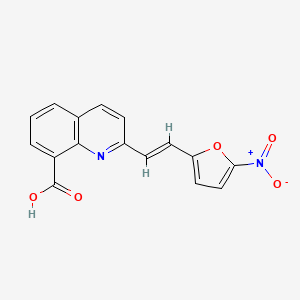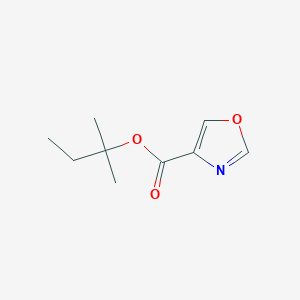
Tert-pentyl oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-pentyl oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole ring substituted with a tert-pentyl group at the 5-position and a carboxylate group at the 4-position. Oxazole derivatives are known for their diverse biological activities and have garnered significant interest in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-pentyl oxazole-4-carboxylate typically involves the oxidation of 3-oxazoline-4-carboxylates. This can be achieved using reagents such as Grignard reagents, which facilitate the preparation of 4-keto-oxazole derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-pentyl oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxazole-4-carboxylates.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Introduction of different substituents at various positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) and potassium carbonate (K2CO3) are commonly used.
Reduction: Titanium(III) chloride solution can be employed for reductive amination reactions.
Substitution: Palladium-catalyzed direct arylation using arylbromides and chlorides in dioxane solvent.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit unique biological and chemical properties.
Applications De Recherche Scientifique
Tert-pentyl oxazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-pentyl oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against Mycobacterium tuberculosis.
Macrooxazoles A-D: Isolated from the fungus Phoma macrostoma, these compounds exhibit antimicrobial and cytotoxic activities.
Uniqueness: Tert-pentyl oxazole-4-carboxylate stands out due to its unique tert-pentyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-methylbutan-2-yl 1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-4-9(2,3)13-8(11)7-5-12-6-10-7/h5-6H,4H2,1-3H3 |
Clé InChI |
JBOKHJDWPXIBSR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC(=O)C1=COC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)

![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)


